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Compound of Interest

Compound Name: 2,4-Difluoro-1-propoxybenzene

CAS No.: 259655-00-0

Cat. No.: B3041070

Get Quote

Compound: 2,4-Difluoro-1-propoxybenzene CAS Registry Number: 259655-00-0

(Generic/Isomer specific variants may apply; verify with supplier) Molecular Formula:

Molecular Weight: 172.17 g/mol Physical State: Colorless liquid (at STP)[1]

Executive Summary & Structural Logic
2,4-Difluoro-1-propoxybenzene is an ether characterized by a propyl chain attached to a

difluorinated benzene ring.[1] The 2,4-substitution pattern creates a distinct electronic

environment that dictates its spectroscopic signature:

Electronic Push-Pull: The alkoxy group (position 1) is a strong resonance donor.[1] The

fluorine atoms (positions 2 and 4) are strong inductive withdrawers but resonance donors.[1]

Symmetry Breaking: The molecule lacks a plane of symmetry perpendicular to the ring,

resulting in three distinct aromatic proton environments.

Coupling Complexity: The presence of
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F (spin 1/2, 100% abundance) results in extensive spin-spin splitting in both

H and

C NMR spectra, which serves as the primary validation tool for structural confirmation.

Experimental Methodology (Self-Validating
Protocols)
To ensure data integrity, the following sample preparation and acquisition parameters are

recommended.

Sample Preparation[1]
NMR Solvent: Chloroform-d (

) is the standard.[1] DMSO-

may be used if solubility is an issue, but

minimizes solvent-solute stacking interactions that can obscure multiplet resolution.[1]

Concentration:

H NMR: 10–15 mg in 0.6 mL solvent.[1]

C NMR: 40–50 mg in 0.6 mL solvent (essential to resolve low-intensity C-F split signals).
[1]

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Synthesis & Impurity Markers
Understanding the synthesis aids in identifying impurities.[1] The compound is typically

synthesized via the Williamson ether synthesis:

[1]

Key Impurities to Watch:
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Unreacted 2,4-Difluorophenol: Look for a broad -OH singlet > 5.0 ppm (concentration

dependent) and a shift in aromatic protons.[1]

O-Alkylation vs. C-Alkylation: While rare with simple alkyl halides, check for loss of

aromaticity (not expected here).[1]

Nuclear Magnetic Resonance (NMR) Analysis[2][3]
H NMR Spectroscopy (400 MHz, )
The proton spectrum is dominated by the propyl chain's aliphatic signals and the complex

splitting of the aromatic protons due to H-F coupling.
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Position Type
Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
Constant
s (

, Hz)

Assignme
nt Logic

Aliphatic

3' (

)
Methyl 1.05 Triplet (t) 3H

Terminal

methyl,

typical

aliphatic

region.[1]

2' (

)
Methylene 1.85 Sextet (m) 2H

Shielded

by

-effect of

oxygen.[1]

1' (

)
Methylene 3.95 Triplet (t) 2H

Deshielded

by direct

attachment

to Oxygen.

[1]

Aromatic

H-3 Methine 6.80 - 6.85 Multiplet 1H

Shielded

by two

ortho-

Fluorines.

[1] "Inside"

proton.[1]

H-5 Methine 6.85 - 6.95 Multiplet 1H

Meta to

alkoxy,

ortho/para

to

Fluorines.

[1]
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H-6 Methine 6.90 - 7.00 Multiplet 1H

Ortho to

alkoxy

group.[1]

Interpretation Note: The aromatic region (6.8–7.0 ppm) often appears as a complex second-

order envelope because the chemical shift differences are small relative to the large H-F

coupling constants (

,

).[1]

C NMR Spectroscopy (100 MHz, )
Carbon-Fluorine coupling is the definitive diagnostic tool here.[1] Expect carbons attached to or

near fluorine to appear as doublets or triplets.[1]
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Carbon
Shift (

, ppm)

Splitting
Pattern

Coupling (

, Hz)

Structural
Insight

C-3' 10.5 Singlet - Terminal methyl.

C-2' 22.5 Singlet -
Central

methylene.

C-1' 70.8 Singlet -
Ether carbon (

).[1]

C-3 104.5 Triplet (t)

Between two F

atoms;

characteristic

triplet.

C-5 110.8
Doublet of

Doublets (dd)

Ortho to F-4,

Para to F-2.[1]

C-6 116.2 Doublet (d)
Ortho to propoxy,

meta to F.

C-1 143.5 Doublet/Multiplet Ipso to propoxy.

C-4 156.0
Doublet of

Doublets

Direct C-F bond

(large coupling).

[1]

C-2 158.5
Doublet of

Doublets

Direct C-F bond

(large coupling).

[1]

F NMR Spectroscopy
Signal 1 (F-2):

to

ppm (Multiplet).[1]

Signal 2 (F-4):
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to

ppm (Multiplet).[1]

Validation: The presence of two distinct signals confirms the asymmetry.[1] If the molecule

were 3,5-difluoro (symmetric), only one signal would appear.

Mass Spectrometry (MS) Analysis
Technique: GC-MS (Electron Impact, 70 eV) Molecular Ion (

): m/z 172[1]

The fragmentation pattern follows a specific logical decay characteristic of alkyl aryl ethers

(McLafferty rearrangement and simple cleavage).[1]

Fragmentation Pathway Logic[1]
Molecular Ion: m/z 172 (Strong).[1]

Loss of Propyl Radical (

): Cleavage of the O-C bond is less favorable than the C-C bond beta to the oxygen, but loss
of the alkyl chain to form the phenoxy cation is common.[1]

McLafferty-like Rearrangement (

): Loss of propene (

).[1] This is the dominant pathway for alkyl aryl ethers with chains

.[1]

Mechanism: Transfer of a

-hydrogen from the propyl chain to the oxygen, followed by cleavage.[1]

Result: 2,4-Difluorophenol radical cation (m/z 130).[1]

Loss of CO (
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): The phenol ion loses CO to form the difluorocyclopentadiene cation (m/z 102).[1]

Molecular Ion
[C9H10F2O]+

m/z 172

2,4-Difluorophenol Ion
[C6H4F2O]+

m/z 130

- Propene (42 Da)
(McLafferty)

Difluorocyclopentadiene
[C5H4F2]+

m/z 102

- CO (28 Da)

Click to download full resolution via product page

Figure 1: Primary fragmentation pathway for 2,4-Difluoro-1-propoxybenzene under Electron

Impact (EI) ionization.

Infrared (IR) Spectroscopy
Mode: ATR (Attenuated Total Reflectance) or Thin Film (Neat).[1]

Wavenumber (

)
Intensity

Functional Group
Assignment

3050 - 3100 Weak C-H Stretch (Aromatic)

2870 - 2960 Medium
C-H Stretch (Aliphatic Propyl

Chain)

1600 - 1620 Medium C=C Ring Stretch (Aromatic)

1490 - 1510 Strong
C=C Ring Stretch (Enhanced

by F substitution)

1200 - 1250 Strong
C-O-C Asymmetric Stretch

(Ether)

1100 - 1150 Very Strong
C-F Stretch (Characteristic

broad band)

800 - 850 Strong
C-H Out-of-plane bend (1,2,4-

substitution)

Structural Elucidation Workflow
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The following diagram illustrates the logical flow for confirming the identity of synthesized 2,4-
Difluoro-1-propoxybenzene using the data above.

Crude Product
(Liquid)

IR Analysis
Check: 1250 (C-O), 1100 (C-F)

GC-MS Analysis
Check: M+ 172, Base 130

Functional Groups OK

1H NMR (CDCl3)
Check: Propyl (3 signals)

Aromatic (3 signals)

MW Confirmed

13C NMR
Check: C-F Coupling (Triplets/Doublets)

Proton Count OK

Identity Confirmed
Release for Use

C-F Splitting Validated

Investigate Impurities
(Phenol/Regioisomer)

Missing Coupling

Click to download full resolution via product page

Figure 2: Step-by-step decision tree for spectroscopic validation of the target compound.
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National Institute of Standards and Technology (NIST).Mass Spectral Library:

Propoxybenzene derivatives and fragmentation patterns.[1] NIST Chemistry WebBook.[1][2]

Available at: [Link]

PubChem.2,4-Difluoro-1-methoxybenzene (Analogous Spectral Data). National Library of

Medicine.[1] Available at: [Link]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic

Compounds. (Standard text for coupling constant verification). Wiley.[1]

Disclaimer: While spectral predictions are based on high-fidelity analog data (2,4-

difluoroanisole and propoxybenzene), experimental values may vary slightly due to solvent

effects and concentration.[1] Always compare against a certified reference standard for GMP

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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